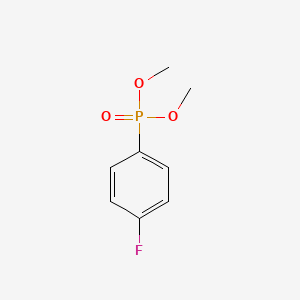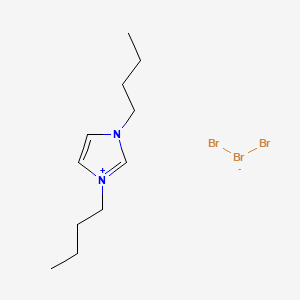
Trimethyl(2-methyl-1-naphthyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-methyl-1-naphthyl)silane is an organosilicon compound with the molecular formula C13H16Si It is a derivative of naphthalene, where a trimethylsilyl group is attached to the 2-methyl position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(2-methyl-1-naphthyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-naphthylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Trimethyl(2-methyl-1-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
科学的研究の応用
Trimethyl(2-methyl-1-naphthyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of Trimethyl(2-methyl-1-naphthyl)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
- Trimethyl(2-naphthyl)silane
- Trimethylsilane
- Dimethylsilane
Uniqueness
Trimethyl(2-methyl-1-naphthyl)silane is unique due to the presence of the 2-methyl group on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
特性
分子式 |
C14H18Si |
|---|---|
分子量 |
214.38 g/mol |
IUPAC名 |
trimethyl-(2-methylnaphthalen-1-yl)silane |
InChI |
InChI=1S/C14H18Si/c1-11-9-10-12-7-5-6-8-13(12)14(11)15(2,3)4/h5-10H,1-4H3 |
InChIキー |
FRFUBSNINGKBFV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)



![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)

![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)



